molecular formula C12H9Cl2N B14314647 2,5-Dichloro-N-phenylaniline CAS No. 116595-51-8

2,5-Dichloro-N-phenylaniline

Cat. No.: B14314647
CAS No.: 116595-51-8
M. Wt: 238.11 g/mol
InChI Key: ULOJZLBNDCOWBN-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-phenylaniline is an organic compound with the molecular formula C12H9Cl2N It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring, and a phenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-phenylaniline typically involves the chlorination of N-phenylaniline. One common method is the direct chlorination of N-phenylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or distillation, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of N-phenylaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N-phenylaniline: Similar structure but with chlorine atoms at the 2 and 6 positions.

    2,4-Dichloro-N-phenylaniline: Chlorine atoms at the 2 and 4 positions.

    N-Phenylaniline: Parent compound without chlorine substitutions.

Uniqueness

2,5-Dichloro-N-phenylaniline is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

116595-51-8

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2,5-dichloro-N-phenylaniline

InChI

InChI=1S/C12H9Cl2N/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H

InChI Key

ULOJZLBNDCOWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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